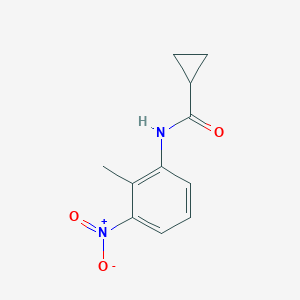![molecular formula C28H28N6O10S4 B322217 N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide](/img/structure/B322217.png)
N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide is a complex organic compound with the molecular formula C28H28N6O10S4 and a molecular weight of 736.8 g/mol This compound is characterized by the presence of sulfamoyl groups attached to phenyl rings, which are further connected to a butanediamide backbone
Méthodes De Préparation
The synthesis of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide involves multiple steps, typically starting with the preparation of the sulfamoylphenyl intermediates. These intermediates are then reacted with butanediamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups to amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mécanisme D'action
The mechanism of action of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide involves its interaction with specific molecular targets and pathways. The sulfamoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide can be compared with other similar compounds, such as:
N,N’-bis(4-sulfamoylphenyl)butanediamide: This compound has a similar structure but lacks the additional sulfamoyl groups on the phenyl rings.
N,N’-bis-(4-sulfamoyl-phenyl)-malonamide: This compound has a malonamide backbone instead of a butanediamide backbone, leading to different chemical properties and applications.
The uniqueness of N,N’-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}butanediamide lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C28H28N6O10S4 |
|---|---|
Poids moléculaire |
736.8 g/mol |
Nom IUPAC |
N,N//'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C28H28N6O10S4/c29-45(37,38)23-9-5-21(6-10-23)33-47(41,42)25-13-1-19(2-14-25)31-27(35)17-18-28(36)32-20-3-15-26(16-4-20)48(43,44)34-22-7-11-24(12-8-22)46(30,39)40/h1-16,33-34H,17-18H2,(H,31,35)(H,32,36)(H2,29,37,38)(H2,30,39,40) |
Clé InChI |
DRALUGNKWINISF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B322140.png)

![N-{4'-[(cyclohexylcarbonyl)amino][1,1'-biphenyl]-4-yl}cyclohexanecarboxamide](/img/structure/B322144.png)
![N-{2-[(cyclopropylcarbonyl)amino]cyclohexyl}cyclopropanecarboxamide](/img/structure/B322145.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322147.png)
![4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322148.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322149.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B322154.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322155.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B322156.png)
![4-[(anilinocarbonyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B322157.png)
